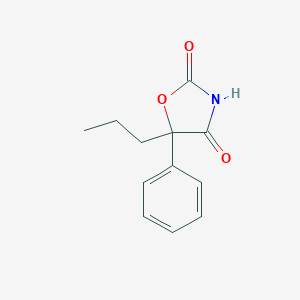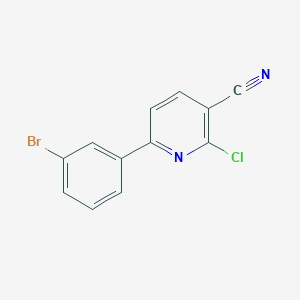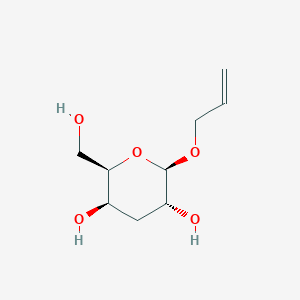
Allyl 3-deoxygalactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-deoxygalactopyranoside is a chemical compound that belongs to the family of galactosides. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, food science, and agriculture.
Mécanisme D'action
The mechanism of action of allyl 3-deoxygalactopyranoside is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the NF-κB pathway, to exhibit its anti-inflammatory and anti-cancer properties.
Effets Biochimiques Et Physiologiques
Allyl 3-deoxygalactopyranoside has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of allyl 3-deoxygalactopyranoside is its potential as a therapeutic agent. However, one of the limitations of this compound is its low solubility in non-polar solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on allyl 3-deoxygalactopyranoside. One potential direction is the development of new synthesis methods to increase the yield and purity of this compound. Another potential direction is the study of its potential applications in agriculture, such as its use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
Allyl 3-deoxygalactopyranoside can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of allyl alcohol with 3-deoxygalactose in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as galactosidases to catalyze the reaction between allyl alcohol and 3-deoxygalactose.
Applications De Recherche Scientifique
Allyl 3-deoxygalactopyranoside has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential application in the treatment of diabetes and obesity.
Propriétés
Numéro CAS |
155835-98-6 |
|---|---|
Nom du produit |
Allyl 3-deoxygalactopyranoside |
Formule moléculaire |
C9H16O5 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(2R,3R,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,5-diol |
InChI |
InChI=1S/C9H16O5/c1-2-3-13-9-7(12)4-6(11)8(5-10)14-9/h2,6-12H,1,3-5H2/t6-,7-,8-,9-/m1/s1 |
Clé InChI |
ZPDQCAKNFMONPK-FNCVBFRFSA-N |
SMILES isomérique |
C=CCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O |
SMILES |
C=CCOC1C(CC(C(O1)CO)O)O |
SMILES canonique |
C=CCOC1C(CC(C(O1)CO)O)O |
Synonymes |
allyl 3-deoxy-beta-D-galactopyranoside allyl 3-deoxy-xylo-hexopyranoside allyl 3-deoxygalactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



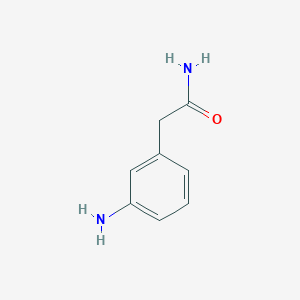
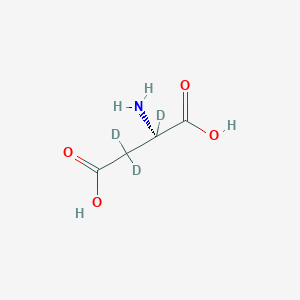
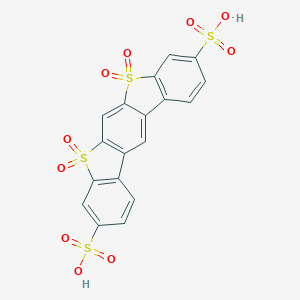
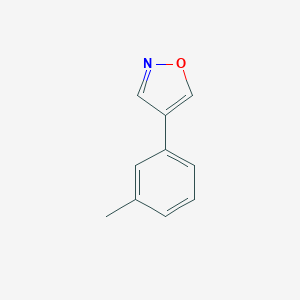
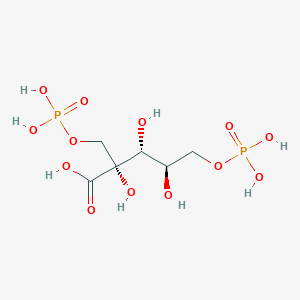
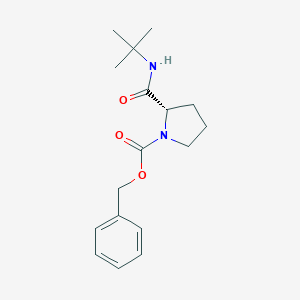
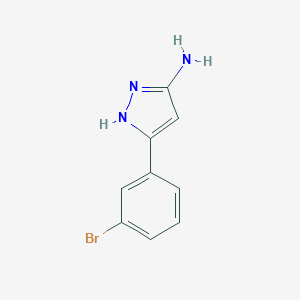

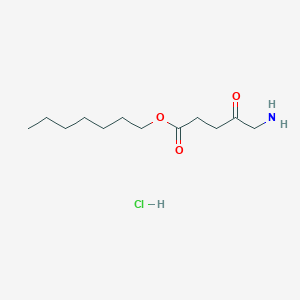
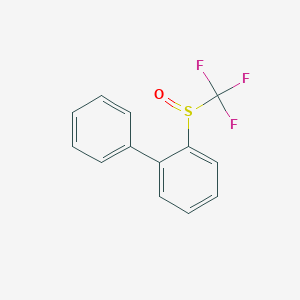
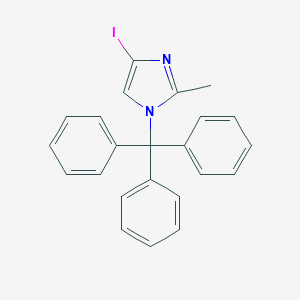
![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
